molecular formula C11H13NO4 B15083812 (Acetyl-2-methoxyanilino)acetic acid

(Acetyl-2-methoxyanilino)acetic acid

Cat. No.: B15083812
M. Wt: 223.22 g/mol
InChI Key: NNUCDVUQCZFRAW-UHFFFAOYSA-N
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Description

(Acetyl-2-methoxyanilino)acetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . This compound is known for its unique structure, which includes an acetyl group, a methoxy group, and an anilino group attached to an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyl-2-methoxyanilino)acetic acid typically involves the acetylation of 2-methoxyaniline followed by the introduction of an acetic acid group. One common method involves the reaction of 2-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine to form N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.

Chemical Reactions Analysis

Types of Reactions

(Acetyl-2-methoxyanilino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

(Acetyl-2-methoxyanilino)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (Acetyl-2-methoxyanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetyl-2-methoxyanilino)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in research and potential therapeutic uses .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(N-acetyl-2-methoxyanilino)acetic acid

InChI

InChI=1S/C11H13NO4/c1-8(13)12(7-11(14)15)9-5-3-4-6-10(9)16-2/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

NNUCDVUQCZFRAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=CC=C1OC

Origin of Product

United States

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